molecular formula C13H18BNO4 B1421280 4,4,5,5-Tetramethyl-2-(2-methyl-3-nitrophenyl)-1,3,2-dioxaborolane CAS No. 910235-64-2

4,4,5,5-Tetramethyl-2-(2-methyl-3-nitrophenyl)-1,3,2-dioxaborolane

Cat. No. B1421280
M. Wt: 263.1 g/mol
InChI Key: DGUVYVUSWYNPNM-UHFFFAOYSA-N
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Patent
US07947835B2

Procedure details

A 500-mL round-bottomed flask equipped with a magnetic stirrer was charged with 4,4,5,5-Tetramethyl-2-(2-methyl-3-nitro-phenyl)-[1,3,2]dioxaborolane (3) (8.44 g; 32.1 mmol) and methanol (150 mL). The reaction flask was twice evacuated and back-filled with argon. 10% Palladium on charcoal (50% wet, 425 mg dry weight) was then added to the solution, and the reaction flask evacuated and back-filled with hydrogen three times. The reaction was then stirred under balloon pressure of hydrogen at room temperature for 13 h. After this time, the flask was twice evacuated and back-filled with argon, then filtered through a pad of Celite 521 and the filtrate concentrated in vacuo. The resulting residue was dried under high vacuum for 1 d to afford a quantitative yield (8.16 g) of 2-methyl-3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenylamine (4) as a white solid: mp 110-112° C.; MS (ESI+) m/z 234 (M+H).
Quantity
8.44 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1([CH3:19])[C:6]([CH3:8])([CH3:7])[O:5][B:4]([C:9]2[CH:14]=[CH:13][CH:12]=[C:11]([N+:15]([O-])=O)[C:10]=2[CH3:18])[O:3]1>CO>[CH3:18][C:10]1[C:9]([B:4]2[O:5][C:6]([CH3:7])([CH3:8])[C:2]([CH3:19])([CH3:1])[O:3]2)=[CH:14][CH:13]=[CH:12][C:11]=1[NH2:15]

Inputs

Step One
Name
Quantity
8.44 g
Type
reactant
Smiles
CC1(OB(OC1(C)C)C1=C(C(=CC=C1)[N+](=O)[O-])C)C
Name
Quantity
150 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction was then stirred under balloon pressure of hydrogen at room temperature for 13 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A 500-mL round-bottomed flask equipped with a magnetic stirrer
CUSTOM
Type
CUSTOM
Details
The reaction flask was twice evacuated
ADDITION
Type
ADDITION
Details
back-filled with argon
ADDITION
Type
ADDITION
Details
10% Palladium on charcoal (50% wet, 425 mg dry weight) was then added to the solution
CUSTOM
Type
CUSTOM
Details
the reaction flask evacuated
ADDITION
Type
ADDITION
Details
back-filled with hydrogen three times
CUSTOM
Type
CUSTOM
Details
After this time, the flask was twice evacuated
ADDITION
Type
ADDITION
Details
back-filled with argon
FILTRATION
Type
FILTRATION
Details
filtered through a pad of Celite 521
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The resulting residue was dried under high vacuum for 1 d
Duration
1 d

Outcomes

Product
Details
Reaction Time
13 h
Name
Type
product
Smiles
CC1=C(C=CC=C1B1OC(C(O1)(C)C)(C)C)N
Measurements
Type Value Analysis
AMOUNT: MASS 8.16 g
YIELD: CALCULATEDPERCENTYIELD 109%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.